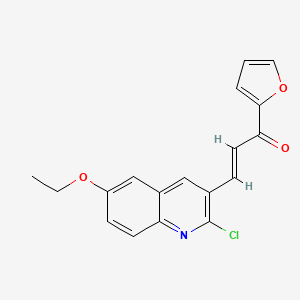![molecular formula C24H29N3O3S B2526015 N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893789-19-0](/img/structure/B2526015.png)
N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2,4-dimethoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide” is a complex organic molecule. It contains a 2,4-dimethoxyphenyl group, a spiro[cycloheptane-1,2’-quinazoline] group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the acetamide group might undergo hydrolysis, and the aromatic ring might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar groups like the acetamide might increase its solubility in polar solvents .科学的研究の応用
Antibacterial Activity
N-(2,4-dimethoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide: and its derivatives have been investigated for their antimicrobial potential. Specifically, researchers synthesized eighteen novel derivatives based on the dithiolopyrrolone scaffold. These compounds were found to inhibit bacterial RNA polymerase (RNAP), a crucial enzyme involved in RNA synthesis in bacteria . Notably:
Cytotoxicity
Compound 7b also exhibited cytotoxicity against LO2 cells, with an IC50 value of 18.5 ± 1.89 μM. This finding suggests that it may have potential as an anticancer agent or in cancer research .
Drug Development
Given its interaction with the switch region of bacterial RNAP, compound 7b could serve as a lead structure for developing potent bacterial RNAP inhibitors. These inhibitors could address the urgent need for new antibacterial drugs, especially in the face of antibiotic-resistant infections .
Structural Insights
Molecular docking studies revealed the specific binding interactions of compound 7b with the bacterial RNAP. Understanding these interactions can guide further drug design efforts .
Flavoring Evaluation
Interestingly, related compounds have also been evaluated in the context of flavoring. For instance, 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)-ethyl]-acrylamide has been studied .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-29-17-11-12-20(21(15-17)30-2)25-22(28)16-31-23-18-9-5-6-10-19(18)26-24(27-23)13-7-3-4-8-14-24/h5-6,9-12,15,26H,3-4,7-8,13-14,16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNKRMRGHZHVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

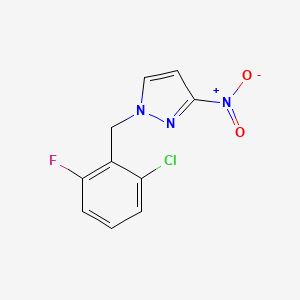
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525937.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2525939.png)
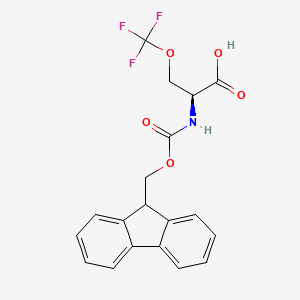
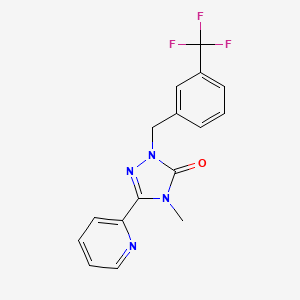

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2525945.png)
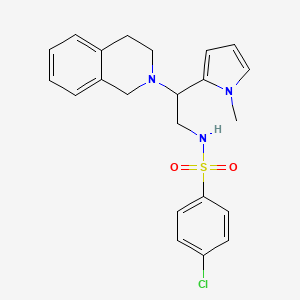
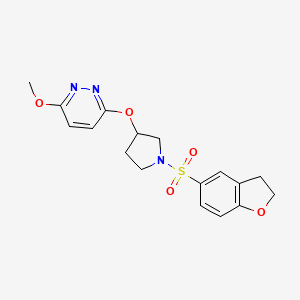
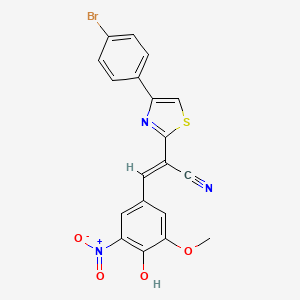

![2,4-dichloro-N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2525952.png)
